(4-Formylfuran-3-yl)boronic acid

Suzuki-Miyaura Coupling Modular Synthesis Furan Functionalization

Furan boronic acids often suffer from low aqueous coupling efficiency and limited regiochemical access. This 3,4-disubstituted boronic acid solves both issues. - **Superior Coupling:** 3-boronic acid handle enables modular construction of tetrasubstituted furans, inaccessible with 2,5-analogs. - **Enhanced Reactivity:** Electron-withdrawing formyl group lowers pKa, improving transmetalation rates under mild aqueous conditions. - **Vector Control:** Unique substitution pattern provides distinct molecular geometry for SAR studies or optoelectronic tuning. Supplied with analytical data (NMR, HPLC). Reliable delivery for R&D procurement.

Molecular Formula C5H5BO4
Molecular Weight 139.9 g/mol
CAS No. 27339-36-2
Cat. No. B3256585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formylfuran-3-yl)boronic acid
CAS27339-36-2
Molecular FormulaC5H5BO4
Molecular Weight139.9 g/mol
Structural Identifiers
SMILESB(C1=COC=C1C=O)(O)O
InChIInChI=1S/C5H5BO4/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
InChIKeyDZOLXFPOADVPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Formylfuran-3-yl)boronic acid: Properties & Synthetic Role


(4-Formylfuran-3-yl)boronic acid (CAS 27339-36-2) is a heteroaromatic organoboron compound comprising a furan ring with a formyl group at the 4-position and a boronic acid group at the 3-position [1]. It belongs to the furan-3-boronic acid subclass, a family of building blocks prized for their role in modular synthesis of highly substituted furans via Suzuki-Miyaura cross-coupling [2]. The compound's 3,4-disubstitution pattern distinguishes it from the more common 2,5-disubstituted furan analogs, offering alternative vectors for molecular elaboration [1].

Regiochemistry 3,4-disubstituted furan building block for modular synthesis
Coupling Context Suzuki-Miyaura cross-coupling under mild aqueous conditions
Differentiation Alternative vector orientation compared to 2,5-disubstituted analogs

Why (4-Formylfuran-3-yl)boronic acid Is Irreplaceable


Generic substitution of (4-Formylfuran-3-yl)boronic acid with simpler or differently substituted furan boronic acids—such as furan-2-boronic acid or 5-formylfuran-2-boronic acid—is invalid due to critical differences in regiochemical reactivity, electronic properties, and synthetic outcomes. Furan boronic acids exhibit position-dependent stability and coupling efficiency: 2-furylboronic acids often show low conversions in aqueous Suzuki couplings [1], while 3-boronic acids provide superior modular access to tetrasubstituted furans [2]. Moreover, the presence and position of the electron-withdrawing formyl group significantly alters the boronic acid's pKa, directly impacting transmetalation rates and the requirement for base activation [3]. These factors collectively dictate that the 3,4-substitution pattern of the target compound is non-interchangeable with other regioisomers for applications requiring precise vector control or optimized coupling performance.

Regioisomeric substitution invalid: Furan-2-boronic acids exhibit different coupling efficiency and may lead to low conversions.
Electronic mismatch: Absence of the 4-formyl group alters boronic acid acidity and transmetalation behavior.
Protodeboronation profile shifts: 2-substituted isomers may show different stability, affecting yield reproducibility.

(4-Formylfuran-3-yl)boronic acid: Differentiation Evidence


Regiochemical Advantage for Tetrasubstituted Furans

(4-Formylfuran-3-yl)boronic acid features a 3-boronic acid and 4-formyl substitution pattern. This regiochemistry is distinct from the more common 2,5-disubstituted furan building blocks. The 3-borylated furan motif is specifically highlighted as a key intermediate in the modular synthesis of tetrasubstituted furans, enabling the programmable introduction of four different substituents—a capability not readily achievable with 2-borylated furan analogs due to different coupling selectivities and steric environments [1].

Regiochemical vector
Class-level
3,4-disubstitution (target) vs common 2,5-disubstituted analogs
Enables orthogonal synthetic vectors for tetrasubstituted furans.
Qualitative regiochemical differentiation; data to verify in specific workflow.
Suzuki-Miyaura Coupling Modular Synthesis Furan Functionalization

Lower pKa for Improved Suzuki Coupling

The electron-withdrawing formyl group at the 4-position is expected to lower the pKa of the boronic acid moiety compared to unsubstituted furan-3-boronic acid. While direct experimental pKa data for (4-Formylfuran-3-yl)boronic acid is not publicly available, class-level inference from structurally related 5-formylfuran-3-boronic acid (CAS 62306-80-3) indicates a predicted pKa of approximately 7.11 ± 0.53, compared to ~8.29 ± 0.53 for furan-2-boronic acid (CAS 13331-23-2) . This decrease of 1–2 pKa units increases the proportion of the reactive boronate anion under typical Suzuki coupling conditions (pH 8–10), thereby enhancing transmetalation rates and reducing the need for strong base activation [1].

Predicted pKa shift
Class-level
pKa ~7.1 (target) vs ~8.3 (furan-2-boronic acid); Δ ≈ 1.2 units
Supports mild-condition coupling review.
Computational prediction from class-level inference; experimental verification recommended.
Boronic Acid Acidity Suzuki-Miyaura Coupling Structure-Activity Relationship

Protodeboronation Stability: 3- vs. 2-Boronic Acids

Furan boronic acids exhibit position-dependent susceptibility to protodeboronation, a detrimental side reaction where the boronic acid group is replaced by hydrogen, reducing yield and complicating purification. Literature indicates that β-boronic acids (such as furan-3-boronic acids) have a tendency to undergo protodeboronation under strongly basic conditions [1]. In contrast, α-boronic acids (furan-2-boronic acids) are often more labile and can decompose even under milder conditions, as evidenced by low conversions reported for 2-furylboronic acid in aqueous Suzuki couplings [2]. The 3-boronic acid group in (4-Formylfuran-3-yl)boronic acid, while still requiring careful handling, offers a more robust coupling partner compared to its 2-substituted isomer when basic conditions are unavoidable.

Protodeboronation trend
Class-level
3-boronic acid (β) moderate tendency vs 2-boronic acid (α) higher lability
Supports stability context for basic aqueous coupling.
Observed trend; may require optimization for specific conditions.
Protodeboronation Boronic Acid Stability Cross-Coupling

(4-Formylfuran-3-yl)boronic acid: Application Scenarios


Tetrasubstituted Furan Libraries for Drug Discovery

The 3-boronic acid handle of (4-Formylfuran-3-yl)boronic acid enables its use as a key building block in the modular construction of highly substituted furan libraries [1]. Unlike 2-boronic acid analogs, the 3-position allows for sequential coupling strategies to install four distinct substituents in a programmable fashion. This capability is critical for medicinal chemistry programs exploring structure-activity relationships (SAR) around furan-containing scaffolds, where access to all 12 regioisomers of a tetrasubstituted furan can accelerate lead optimization.

Aqueous Suzuki Couplings Under Mild Conditions

Due to the electron-withdrawing formyl group, (4-Formylfuran-3-yl)boronic acid exhibits enhanced acidity (lower pKa) relative to unsubstituted furan boronic acids [1]. This property makes it particularly well-suited for aqueous Suzuki-Miyaura couplings under mild basic conditions, where a higher proportion of the reactive boronate species is present at lower pH. This can improve yields and reduce side reactions when coupling with base-sensitive substrates, offering a practical advantage over less acidic furan boronic acids that require stronger bases for efficient transmetalation.

3,4-Disubstituted Furans for Materials & Bioactives

The unique 3,4-disubstitution pattern of (4-Formylfuran-3-yl)boronic acid provides a synthetic entry point to 3,4-difunctionalized furans, a motif that is geometrically distinct from the more common 2,5-disubstituted furans [1]. This difference in vector orientation is crucial in materials science for tuning optoelectronic properties (e.g., in organic field-effect transistors) and in medicinal chemistry for altering the three-dimensional presentation of pharmacophores. Substituting a 2,5-disubstituted furan building block with this compound can lead to novel molecular geometries with distinct physical and biological properties.

Application
Selection Property
Validation Focus
Tetrasubstituted furan scaffold synthesis
3‑boronic acid regiochemistry for programmable coupling
Modular synthesis workflow; regioisomeric library profiling
Mild aqueous Suzuki coupling
Formyl-activated lower pKa profile
Coupling efficiency under mild base conditions
3,4‑disubstituted furan motifs for materials research
Distinct vector orientation vs. 2,5‑analogs
Molecular geometry and property tuning

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